
(3-Chloro-5-methylphenyl)-(1-methylpyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Chloro-5-methylphenyl)methanol” is a chemical compound with the molecular formula C8H9ClO . It has an average mass of 156.609 Da and a Monoisotopic mass of 156.034195 Da .
Synthesis Analysis
A related compound, “3-chloro-5-methylphenylcarbamate-β-cyclodextrin-bonded silica particles (35CMP-CD-HPS)”, has been synthesized by reacting CD-HPS with excess 3-chloro-5-methylphenyl isocyanate in anhydrous pyridine .Molecular Structure Analysis
The molecular structure of “(3-Chloro-5-methylphenyl)methanol” includes one hydrogen bond acceptor, one hydrogen bond donor, and one freely rotating bond . Its ACD/LogP is 2.09 .Physical And Chemical Properties Analysis
“(3-Chloro-5-methylphenyl)methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 255.1±25.0 °C at 760 mmHg, and a flash point of 108.1±23.2 °C . Its vapour pressure is 0.0±0.5 mmHg at 25°C . The compound’s molar refractivity is 42.4±0.3 cm3 .Scientific Research Applications
Chiral Separations in Pharmaceutical Analysis
The compound has been utilized as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the separation of enantiomers of chiral drug compounds . This is particularly important in pharmaceutical analysis, as enantiomers can have different pharmacological effects.
Synthesis of Novel Chiral Stationary Phases
Researchers have synthesized a new type of β-cyclodextrin-bonded chiral stationary phase by reacting CD-HPS with excess 3-chloro-5-methylphenyl isocyanate, which includes the compound . This has applications in developing novel materials for chromatographic separations.
Separation of Aromatic Positional Isomers
The compound has shown excellent selectivity in separating aromatic positional isomers, which is crucial for the identification and quantification of these compounds in complex mixtures .
Enantioselective Analysis of Chiral Drug Compounds
Due to its unique structure, the compound has been used to enhance the enantioselectivity of chiral stationary phases, allowing for more effective separation and analysis of chiral drugs .
Research Chemical Reference Standards
As a research chemical, it serves as a reference standard for various scientific studies, ensuring accuracy and consistency in experimental results .
Development of Multi-mode Mobile Phase Conditions
The compound’s structure plays a significant role in chromatographic separations under multi-mode mobile phase conditions, which is beneficial for the analysis of complex samples .
Exploration of Electron-Withdrawing and Electron-Donating Effects
The compound contains both electron-withdrawing chlorine and electron-donating methyl groups, making it an interesting subject for studying the effects of these groups on chemical reactivity and interactions .
It’s important to note that the search for “EN300-11212188” yielded results for a different product, the EN-300 Precision Fiber Optic Inertial Measurement/Navigation Unit, which is unrelated to the chemical compound . Therefore, the applications listed above are specific to the chemical compound “(3-Chloro-5-methylphenyl)-(1-methylpyrazol-4-yl)methanol” and not the EN-300 navigation unit.
Future Directions
properties
IUPAC Name |
(3-chloro-5-methylphenyl)-(1-methylpyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8-3-9(5-11(13)4-8)12(16)10-6-14-15(2)7-10/h3-7,12,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYXCRFIOVPRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(C2=CN(N=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-methylphenyl)-(1-methylpyrazol-4-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

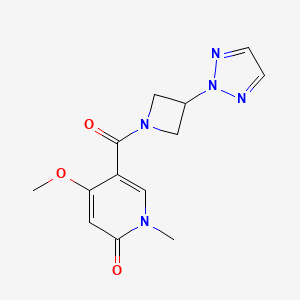
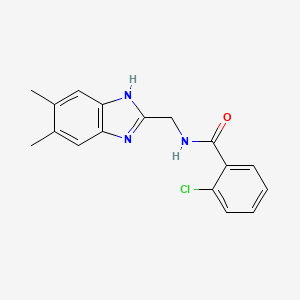

![methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2870612.png)
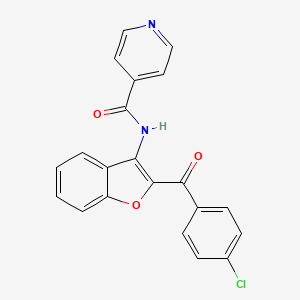
![2-{[(4-chlorophenyl)(cyclopentyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2870617.png)

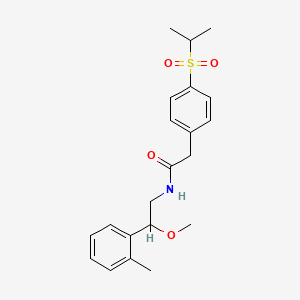
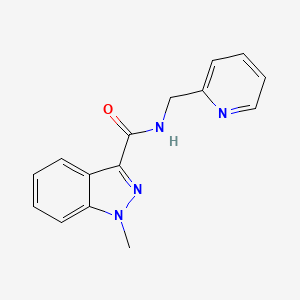
![3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride](/img/structure/B2870622.png)

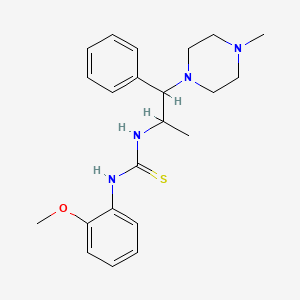
![ethyl 2-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2870630.png)
![2-(2-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2870631.png)